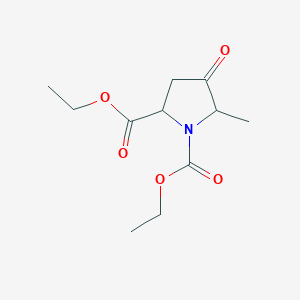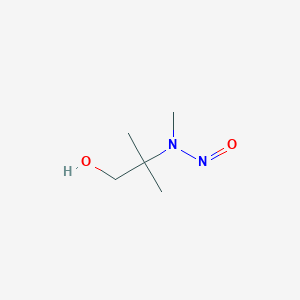
1-Propanol, 2-methyl-2-(methylnitrosoamino)-
Overview
Description
1-Propanol, 2-methyl-2-(methylnitrosoamino)- is a chemical compound that belongs to the class of nitrosamines. It is also known as MNNG, and it is a potent mutagen and carcinogen. MNNG is widely used in scientific research for its ability to induce DNA damage and mutations.
Scientific Research Applications
MNNG is widely used in scientific research to induce DNA damage and mutations. It is particularly useful in studying the mechanisms of carcinogenesis and mutagenesis. MNNG is also used in the development of cancer cell lines and in the screening of potential anti-cancer drugs. Additionally, MNNG is used in the study of DNA repair mechanisms and in the development of new DNA repair therapies.
Mechanism of Action
MNNG exerts its mutagenic and carcinogenic effects by alkylating DNA. The nitrosamine group of MNNG reacts with the nucleophilic groups of DNA, such as the amino groups of guanine and adenine, to form alkylated DNA adducts. These adducts can lead to DNA strand breaks, mutations, and ultimately, cancer.
Biochemical and Physiological Effects:
MNNG has been shown to induce a variety of biochemical and physiological effects. It has been shown to induce oxidative stress, DNA damage, and apoptosis in cells. MNNG has also been shown to alter the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis.
Advantages and Limitations for Lab Experiments
MNNG is a potent mutagen and carcinogen, which makes it a valuable tool in scientific research. Its ability to induce DNA damage and mutations allows for the study of the mechanisms of carcinogenesis and mutagenesis. However, MNNG is also highly toxic and must be handled with care. Its use is limited to well-equipped laboratories with appropriate safety measures in place.
Future Directions
There are several future directions for the use of MNNG in scientific research. One area of interest is the development of new anti-cancer drugs that target the DNA damage induced by MNNG. Another area of interest is the study of the role of DNA repair mechanisms in carcinogenesis and the development of new DNA repair therapies. Additionally, the use of MNNG in the development of new cancer cell lines and in the screening of potential anti-cancer drugs is an area of active research.
Conclusion:
In conclusion, 1-Propanol, 2-methyl-2-(methylnitrosoamino)- is a potent mutagen and carcinogen that is widely used in scientific research. Its ability to induce DNA damage and mutations makes it a valuable tool in the study of the mechanisms of carcinogenesis and mutagenesis. MNNG has several biochemical and physiological effects, and its use is limited to well-equipped laboratories with appropriate safety measures in place. There are several future directions for the use of MNNG in scientific research, including the development of new anti-cancer drugs and the study of DNA repair mechanisms.
properties
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-N-methylnitrous amide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-5(2,4-8)7(3)6-9/h8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJUXIGTNVZKOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N(C)N=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401268164 | |
| Record name | 2-Methyl-2-(methylnitrosoamino)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401268164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27646-81-7 | |
| Record name | 2-Methyl-2-(methylnitrosoamino)-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27646-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-2-(methylnitrosoamino)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401268164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]amino]-3,3-dimethyl-7-oxo-, [2S-(2alpha,5alpha,6beta)]-, compd. with N,N'-bis(phenylmethyl)-1,2-ethanediamine (1:1)](/img/structure/B3256686.png)

![3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one](/img/structure/B3256703.png)
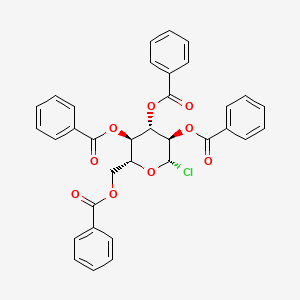
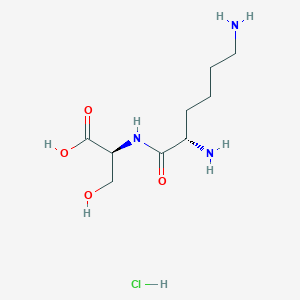
![(1R,2S)-1-[(3,5-Di-tert-butyl-2-hydroxybenzylidene)amino]-2-indanol](/img/structure/B3256719.png)


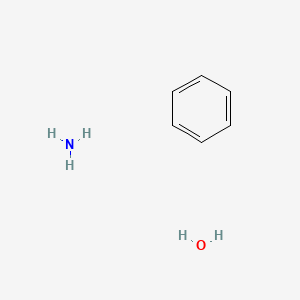
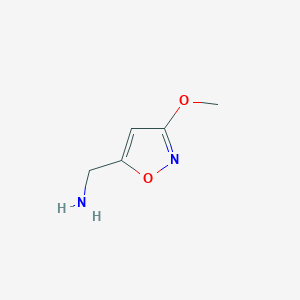
![2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine](/img/structure/B3256751.png)
